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Compound of Interest

Compound Name: 4-Chloro-5-isopropylpyrimidine

CAS No.: 1015846-32-8

Cat. No.: B1416246

Get Quote

An In-Depth Technical Guide to 4-Chloro-5-isopropylpyrimidine: Synthesis, Reactivity, and

Applications in Drug Discovery

Introduction
4-Chloro-5-isopropylpyrimidine stands as a pivotal heterocyclic building block within the

landscape of medicinal chemistry and synthetic organic chemistry. As a substituted pyrimidine,

it belongs to a class of compounds that are foundational to numerous biologically active

molecules, including nucleic acids and a wide array of pharmaceuticals. The strategic

placement of a reactive chlorine atom at the 4-position and an isopropyl group at the 5-position

imparts a unique combination of reactivity and structural complexity. The chloro group serves

as a versatile synthetic handle, primarily for nucleophilic substitution reactions, allowing for the

facile introduction of diverse functional groups. This capability makes 4-chloro-5-
isopropylpyrimidine an invaluable intermediate for constructing libraries of novel compounds

for drug discovery programs. This technical guide provides a comprehensive overview of its

chemical properties, a detailed methodology for its synthesis, an exploration of its reactivity,

and a discussion of its applications for researchers, scientists, and drug development

professionals.
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Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of 4-Chloro-5-
isopropylpyrimidine is crucial for its effective use in a laboratory setting. These properties

dictate storage conditions, solvent selection, and reaction setup.

Property Value Source(s)

IUPAC Name
4-chloro-5-(propan-2-

yl)pyrimidine
[1]

Synonyms

4-Chloro-5-

isopropylpyrimidine, 4-Chloro-

5-(1-methylethyl)-pyrimidine

[1]

CAS Number 1015846-32-8 [1]

Molecular Formula C₇H₉ClN₂ [1]

Molecular Weight 156.61 g/mol [1]

Canonical SMILES CC(C)C1=CN=CN=C1Cl

Appearance

Expected to be a colorless to

pale yellow liquid or low-

melting solid

Boiling Point Data not available [1]

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and THF. Insoluble in

water.

[2]

Storage
Store in a dry, sealed container

in a cool, well-ventilated place.
[1]

Synthesis of 4-Chloro-5-isopropylpyrimidine
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The most established and industrially scalable method for the synthesis of 4-chloropyrimidines

is the chlorination of their corresponding 4-hydroxypyrimidine (which exists in tautomeric

equilibrium with the more stable pyrimidin-4-one) precursors.[3][4] This transformation is

typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Proposed Synthetic Workflow
The synthesis of 4-Chloro-5-isopropylpyrimidine logically proceeds from the precursor, 5-

isopropylpyrimidin-4(3H)-one. This precursor can be synthesized through the condensation of

formamidine with an appropriate three-carbon building block, such as ethyl 2-formyl-3-

methylbutanoate. The subsequent chlorination is the key step to furnishing the target molecule.

Synthesis Pathway

5-Isopropylpyrimidin-4(3H)-one

4-Chloro-5-isopropylpyrimidine

 Chlorination

POCl₃
(Phosphorus Oxychloride)

Optional: Organic Base (e.g., DIPEA)
Heat (Reflux)

Fig. 1: Synthesis of 4-Chloro-5-isopropylpyrimidine.

Click to download full resolution via product page

Detailed Experimental Protocol
This protocol is based on well-established procedures for the chlorination of similar

pyrimidinone substrates.[4]
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Materials:

5-isopropylpyrimidin-4(3H)-one (1.0 eq)

Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq)

N,N-Diisopropylethylamine (DIPEA) (optional, 0.1 - 0.5 eq)

Toluene or another high-boiling inert solvent

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 5-isopropylpyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5.0 -

10.0 eq). Note: This reaction should be performed in a well-ventilated fume hood due to the

corrosive and toxic nature of POCl₃.

Addition of Base (Optional): An organic base such as N,N-Diisopropylethylamine (DIPEA)

can be added to catalyze the reaction and neutralize the HCl generated in situ.[5] Add DIPEA

(0.1 - 0.5 eq) dropwise to the suspension.

Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for

2-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b.

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This

step is highly exothermic and will quench the excess POCl₃. c. Neutralize the acidic aqueous

solution by the slow addition of a saturated aqueous solution of sodium bicarbonate
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(NaHCO₃) until the pH is approximately 7-8. d. Transfer the mixture to a separatory funnel

and extract the product with ethyl acetate or dichloromethane (3x).

Purification: a. Combine the organic layers and wash with brine. b. Dry the organic layer over

anhydrous magnesium sulfate or sodium sulfate. c. Filter the drying agent and concentrate

the solvent under reduced pressure using a rotary evaporator. d. The crude product can be

purified by vacuum distillation or column chromatography on silica gel to yield pure 4-
Chloro-5-isopropylpyrimidine.

Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-5-isopropylpyrimidine is dominated by the reactivity of the

C4-chloro substituent. The pyrimidine ring is an electron-deficient system, which makes the

carbon atoms attached to electronegative atoms (like chlorine) highly susceptible to

nucleophilic attack. This proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.

Nucleophilic Aromatic Substitution (SₙAr)
The chloro group at the 4-position is an excellent leaving group and is readily displaced by a

wide variety of nucleophiles.[6][7][8] This versatility allows for the introduction of diverse

functional groups, which is a cornerstone of modern medicinal chemistry for exploring

structure-activity relationships (SAR).

General SₙAr Reactivity

4-Chloro-5-isopropylpyrimidine

4-Alkoxy/Aryloxy Derivative

R-O⁻ (e.g., NaOMe)

4-Amino Derivative

R₂NH (e.g., Piperidine)

4-Thioether Derivative

R-S⁻ (e.g., NaSPh)

4-Alkynyl/Aryl Derivative
(via Cross-Coupling)

R-B(OH)₂ / R-SnBu₃
(Suzuki/Stille Coupling)

Fig. 2: Common Nucleophilic Substitution Reactions.
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Scope of Nucleophiles
The reaction is compatible with a broad range of nucleophiles, enabling the synthesis of

diverse pyrimidine derivatives.

Nucleophile Type Example Reagent(s) Product Class

O-Nucleophiles
Sodium methoxide (NaOMe),

Phenols
Ethers, Aryl ethers

N-Nucleophiles
Ammonia, Primary/Secondary

amines

Primary, Secondary, and

Tertiary amines

S-Nucleophiles
Sodium thiophenoxide

(NaSPh)
Thioethers

C-Nucleophiles

Organometallic reagents (e.g.,

in Suzuki, Stille, or

Sonogashira cross-coupling

reactions)

Biaryls, Alkylated or

Alkynylated pyrimidines

The chlorine atom can also facilitate metal-catalyzed cross-coupling reactions, further

expanding the synthetic possibilities to include the formation of carbon-carbon bonds.[9]

Applications in Drug Discovery
Halogenated pyrimidines are considered "privileged scaffolds" in medicinal chemistry due to

their prevalence in FDA-approved drugs and biologically active compounds.[10] The chloro-

substituent is not merely a reactive handle; it can also profoundly influence a molecule's

pharmacokinetic and pharmacodynamic properties through steric and electronic effects, and by

participating in halogen bonding.[11]

While specific drugs derived directly from 4-Chloro-5-isopropylpyrimidine are not publicly

documented, its value lies in its role as a versatile intermediate.[11] Drug development

programs frequently synthesize libraries of compounds based on a core scaffold like 5-

isopropylpyrimidine. By reacting 4-Chloro-5-isopropylpyrimidine with hundreds or thousands

of different amines, alcohols, or other nucleophiles, researchers can rapidly generate a large
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number of diverse molecules for high-throughput screening against biological targets such as

kinases, proteases, or G-protein coupled receptors.

Safety and Handling
Based on safety data for structurally similar chloropyrimidines, 4-Chloro-5-
isopropylpyrimidine should be handled with care, assuming it possesses similar toxicological

properties.[12][13][14]

Expected Hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Precautionary Measure Recommendation Source(s)

Engineering Controls

Work in a well-ventilated

chemical fume hood. Ensure

eyewash stations and safety

showers are accessible.

[14]

Personal Protective Equipment

(PPE)

Wear chemical-resistant

gloves (e.g., nitrile), safety

goggles or a face shield, and a

lab coat.

[13]

Handling

Avoid contact with skin, eyes,

and clothing. Do not breathe

vapors. Wash hands

thoroughly after handling.

[12]

Storage

Store in a tightly sealed

container in a cool, dry place

away from incompatible

materials like strong oxidizing

agents.

[1]

Disposal

Dispose of waste in

accordance with local, state,

and federal regulations.

[13]

Disclaimer: This information is based on analogous compounds. Always consult the specific

Safety Data Sheet (SDS) provided by the supplier before handling 4-Chloro-5-
isopropylpyrimidine.

Conclusion
4-Chloro-5-isopropylpyrimidine is a highly valuable and versatile intermediate in synthetic

chemistry. Its utility is primarily derived from the reactive C4-chloro group, which allows for a

wide range of nucleophilic substitution and cross-coupling reactions. This reactivity enables the

straightforward synthesis of diverse libraries of 4,5-disubstituted pyrimidines, a scaffold of

significant interest in the development of new therapeutic agents. A thorough understanding of
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its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this potent

building block in research and drug discovery endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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